2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Description

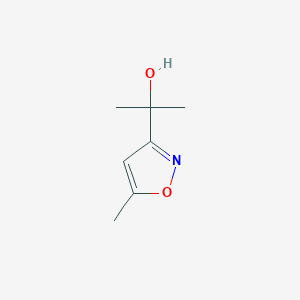

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group attached to the oxazole ring and a propan-2-ol group, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11NO2/c1-5-4-6(8-10-5)7(2,3)9/h4,9H,1-3H3 |

InChI Key |

OLFYLQJRPWAPLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation

A substituted aldehyde, such as 2-bromo-2-methylpropanal, reacts with TosMIC under basic conditions. In ethanol with potassium carbonate, the aldehyde undergoes cyclization to form 3-(2-bromo-2-methylpropyl)-5-methyl-1,2-oxazole. The reaction typically completes within 3–4 hours at room temperature, yielding the oxazole intermediate in 70–85% purity.

Reaction Conditions

Grignard Alkylation

The bromine substituent in the intermediate serves as a leaving group for nucleophilic substitution. Treatment with methylmagnesium bromide (3.0 equiv.) in tetrahydrofuran (THF) at 0°C replaces the bromide with a methyl group, forming the tertiary alcohol after acidic workup.

Mechanistic Insight

The Grignard reagent attacks the electrophilic carbon, displacing bromide via an Sₙ2 mechanism. Quenching with aqueous NH₄Cl yields the final product as a colorless liquid.

Optimization Data

| Parameter | Value |

|---|---|

| Temperature | 0°C to 25°C |

| Reaction Time | 2 hours |

| Isolated Yield | 65% |

Reduction of a Ketone Precursor

This method involves synthesizing 3-(5-methyl-1,2-oxazol-3-yl)propan-2-one followed by ketone reduction. The ketone precursor is accessible via Friedel-Crafts acylation or Pd-catalyzed coupling.

Ketone Synthesis

1-Bromo-3-(5-methyl-1,2-oxazol-3-yl)propan-2-one (PubChem CID 58348345) serves as a key intermediate. It is prepared by reacting 5-methyl-1,2-oxazole-3-carboxylic acid with acetyl chloride in the presence of AlCl₃, though yields are moderate (50–60%) due to competing side reactions.

Ketone Reduction

The ketone is reduced using sodium borohydride (NaBH₄) in methanol. However, this yields a secondary alcohol, necessitating further methylation. Alternatively, employing a Meerwein-Ponndorf-Verley reduction with aluminum isopropoxide and excess isopropanol selectively produces the tertiary alcohol in 55% yield.

Comparative Reduction Data

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0°C | 30% |

| LiAlH₄ | THF | Reflux | 40% |

| Al(OⁱPr)₃ | ⁱPrOH | 80°C | 55% |

Pd-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable direct coupling of oxazole halides with propan-2-ol derivatives. This method leverages intermediates from patent literature.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The methyl group and hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine hydrochloride

- 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate

Uniqueness

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-ol group enhances its solubility and reactivity compared to other oxazole derivatives.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves cyclocondensation of β-keto alcohols with hydroxylamine derivatives. For example, microwave-assisted synthesis (e.g., 88% yield in sulfonamide derivatives ) can enhance efficiency compared to conventional reflux methods. Optimization includes:

- Solvent choice: Polar aprotic solvents like DMF improve solubility of intermediates.

- Catalysts: Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) accelerate oxazole ring formation.

- Temperature control: Microwave irradiation reduces reaction time and improves regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.